molecular formula C10H15Cl2N3O2 B2657287 (5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride CAS No. 2155856-23-6

(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B2657287
CAS No.: 2155856-23-6
M. Wt: 280.15
InChI Key: VTPQEDHDPONUQM-UHFFFAOYSA-N
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Description

(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its benzimidazole core, which is substituted with methoxy groups at positions 5 and 6, and an amine group at position 2, forming a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as 5,6-dimethoxy-2-nitrobenzaldehyde, under acidic conditions to form the benzimidazole ring.

    Reduction of Nitro Group: The nitro group is then reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Formation of the Methanamine Group: The resulting amine is then reacted with formaldehyde and hydrogen chloride to introduce the methanamine group, forming the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved include modulation of signal transduction and interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (5,6-Dimethoxy-1H-benzimidazol-2-yl)methanamine
  • (5,6-Dimethoxy-1H-benzimidazol-2-yl)ethanamine
  • (5,6-Dimethoxy-1H-benzimidazol-2-yl)propanamine

Uniqueness

(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research applications where solubility and stability are crucial.

Properties

IUPAC Name

(5,6-dimethoxy-1H-benzimidazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.2ClH/c1-14-8-3-6-7(4-9(8)15-2)13-10(5-11)12-6;;/h3-4H,5,11H2,1-2H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPQEDHDPONUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=N2)CN)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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